N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide
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Overview
Description
N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the tetrahydroquinoline core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene.
Introduction of the tosyl group: Tosylation of the tetrahydroquinoline core using p-toluenesulfonyl chloride in the presence of a base like pyridine.
Attachment of the benzamide moiety: This step involves the reaction of the tosylated tetrahydroquinoline with 2-(trifluoromethyl)benzoic acid or its derivatives under amide coupling conditions, typically using reagents like EDCI and HOBt.
Industrial Production Methods
Industrial production of such compounds would involve optimization of the above synthetic routes for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The tetrahydroquinoline core can be oxidized to form quinoline derivatives.
Reduction: Reduction of the amide group to form amines.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution, or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving quinoline derivatives.
Medicine: Potential therapeutic agent for diseases where quinoline derivatives have shown efficacy, such as malaria or cancer.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, affecting cellular processes. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure for many biologically active compounds.
Chloroquine: An antimalarial drug with a quinoline core.
Tosylquinoline derivatives: Compounds with similar structural features and biological activities.
Uniqueness
N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(trifluoromethyl)benzamide is unique due to the combination of the tosyl group, tetrahydroquinoline core, and trifluoromethyl benzamide moiety, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F3N2O3S/c1-16-8-12-19(13-9-16)33(31,32)29-14-4-5-17-10-11-18(15-22(17)29)28-23(30)20-6-2-3-7-21(20)24(25,26)27/h2-3,6-13,15H,4-5,14H2,1H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPGICGIKJYERQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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